molecular formula C7H7F2NO2 B599228 (2-(Difluoromethoxy)pyridin-4-yl)methanol CAS No. 1268516-11-5

(2-(Difluoromethoxy)pyridin-4-yl)methanol

Cat. No. B599228
CAS RN: 1268516-11-5
M. Wt: 175.135
InChI Key: CUZFHSCXJWGWCU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridin-4-yl)methanol, also known as 4-methoxy-2-(difluoromethoxy)pyridine, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, viscous liquid with a strong odor, and is soluble in both water and organic solvents. The compound is widely used in organic synthesis due to its reactivity and its ability to form a variety of derivatives with other compounds.

Scientific Research Applications

Metabolism and Pharmacokinetics

The scientific research applications of compounds structurally related to (2-(Difluoromethoxy)pyridin-4-yl)methanol primarily involve studies in metabolism, excretion, and pharmacokinetics. For instance, the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound , were examined in rats, dogs, and humans. This study indicated that the compound was eliminated through metabolism and renal clearance, involving cytochrome P450 isoforms CYP2D6 and CYP3A4 in the metabolism process (Sharma et al., 2012).

Anti-inflammatory Applications

Compounds in this class have been explored for their anti-inflammatory properties. A series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, which share a pyridyl moiety with (2-(Difluoromethoxy)pyridin-4-yl)methanol, demonstrated potent dose-dependent topical anti-inflammatory activity. This effect is believed to be due to the inhibition of cytochrome P450 and the consequent reduction in levels of 12R-HETE in the skin (Wright et al., 1992).

Methanol Detoxification and Metabolism

Studies on Drosophila melanogaster adults and larvae explored the detoxification and metabolism of methanol, implicating enzymes such as cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases in methanol metabolism. These findings suggest that similar enzymatic pathways might be involved in the metabolism of related compounds, including (2-(Difluoromethoxy)pyridin-4-yl)methanol (Wang et al., 2012; Wang et al., 2013).

Gene Activity Regulation by Methanol

A study showed that methanol could regulate mammalian gene activity, suggesting that compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanol might also interact with metabolic pathways and influence gene expression (Komarova et al., 2014).

DNA Adducts Formation

Research on rats orally exposed to stable isotope-labeled methanol revealed the formation of hydroxymethyl DNA adducts. This indicates the possibility of compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanol interacting with DNA under certain conditions (Lu et al., 2012).

properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFHSCXJWGWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736241
Record name [2-(Difluoromethoxy)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Difluoromethoxy)pyridin-4-yl)methanol

CAS RN

1268516-11-5
Record name [2-(Difluoromethoxy)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of methyl 2-(difluoromethoxy)isonicotinate (2.690 g; 13.24 mmol) in anh. toluene (60 ml) was treated dropwise with a solution of 1 M DIBAH in toluene (40.00 ml; 40.00 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 1.5 h. The obtained mixture was treated successively with water (55 ml), 1 M aq. NaOH (12 ml), and aq. sat. NaHCO3 (100 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (2-(difluoromethoxy)pyridin-4-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.49 min.; [M+H]+: 176.37 g/mol.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

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